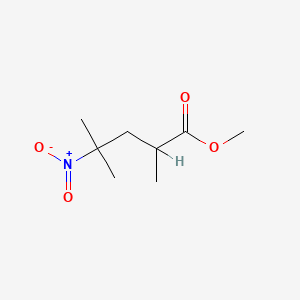

Methyl 2,4-dimethyl-4-nitropentanoate

Description

Significance of Nitropentanoate Derivatives in Synthetic Chemistry

Nitropentanoate derivatives, and more broadly γ-nitro esters, are a class of organic compounds that serve as versatile building blocks in modern synthetic chemistry. The significance of these molecules stems primarily from the synthetic utility of the nitro group.

The strong electron-withdrawing nature of the nitro group activates adjacent carbon-hydrogen bonds, facilitating a range of carbon-carbon bond-forming reactions. One of the most prominent of these is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. γ-nitro esters are often synthesized via the Michael addition of a nitroalkane to an acrylate (B77674) derivative. This method provides a reliable route to construct the carbon skeleton of these molecules.

Furthermore, the nitro group is a valuable synthetic precursor that can be transformed into a variety of other functional groups. For instance, it can be reduced to an amine, which is a key functional group in many biologically active molecules and pharmaceuticals. The nitro group can also be converted into a carbonyl group through the Nef reaction, or removed entirely via denitrification processes. This versatility makes nitropentanoate derivatives key intermediates in the synthesis of complex target molecules, including amino acids, lactams, and various natural products. The ability to introduce nitrogen and other functionalities into a carbon framework through the use of nitropentanoate derivatives underscores their importance in the strategic design of synthetic routes.

Overview of Research Trajectories for Methyl 2,4-dimethyl-4-nitropentanoate

While broad academic literature focusing solely on Methyl 2,4-dimethyl-4-nitropentanoate is not extensive, its importance is highlighted in patent literature, particularly in the field of medicinal chemistry. A significant research trajectory for this compound is its use as a chiral intermediate in the synthesis of modulators of the cystic fibrosis transmembrane conductance regulator (CFTR).

In this context, racemic Methyl 2,4-dimethyl-4-nitropentanoate has been the subject of enzymatic resolution. googleapis.com This process utilizes enzymes, such as lipases, to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the two enantiomers. Specifically, Palatase 20000L lipase (B570770) has been employed for this purpose. googleapis.com The ability to obtain enantiomerically pure forms of Methyl 2,4-dimethyl-4-nitropentanoate is crucial, as the biological activity of the final therapeutic agent is often dependent on a specific stereoisomer.

This application underscores the compound's role as a specialized building block in the development of potential new drugs. The research focus is therefore on its stereoselective synthesis and purification to access specific stereoisomers required for the synthesis of complex, biologically active molecules.

Scope and Objectives of Academic Inquiry

The academic inquiry surrounding Methyl 2,4-dimethyl-4-nitropentanoate and related γ-nitro esters is driven by several key objectives:

Development of Efficient Synthetic Methodologies: A primary goal is to devise high-yielding and stereoselective methods for the synthesis of γ-nitro esters. This includes the exploration of novel catalysts and reaction conditions for reactions such as the Michael addition. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of similar γ-nitro aliphatic methyl esters. nih.govresearchgate.net

Asymmetric Synthesis: A major focus is the development of asymmetric synthetic routes to produce enantiomerically pure γ-nitro esters. This is critical for their application in the synthesis of chiral drugs and other bioactive molecules. Research in this area explores the use of chiral catalysts and auxiliaries to control the stereochemical outcome of the reactions.

Exploration of Synthetic Utility: Academic research also aims to expand the synthetic utility of nitropentanoate derivatives. This involves investigating new transformations of the nitro group and the ester functionality to create a wider range of molecular architectures. The goal is to establish these compounds as versatile platforms for the synthesis of diverse and complex organic molecules.

Application in Target-Oriented Synthesis: A significant objective is the application of these compounds as key intermediates in the total synthesis of natural products and pharmaceutically active compounds. The academic challenge lies in strategically incorporating the functionalities of nitropentanoate derivatives into a complex synthetic route to achieve the desired target molecule efficiently.

The table below summarizes the key properties of Methyl 2,4-dimethyl-4-nitropentanoate.

| Property | Value |

| Molecular Formula | C8H15NO4 |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 1897388-80-5 ((S)-enantiomer) |

| IUPAC Name | methyl 2,4-dimethyl-4-nitropentanoate |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dimethyl-4-nitropentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-6(7(10)13-4)5-8(2,3)9(11)12/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXGUDASGASFSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289776 | |

| Record name | Methyl 2,4-dimethyl-4-nitropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5762-40-3 | |

| Record name | NSC63876 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,4-dimethyl-4-nitropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2,4 Dimethyl 4 Nitropentanoate

Michael Addition Strategies for Carbon-Carbon Bond Formation

The conjugate addition of a carbanion derived from a nitroalkane to an electron-deficient alkene, such as an α,β-unsaturated ester, is a cornerstone of organic synthesis. In the context of methyl 2,4-dimethyl-4-nitropentanoate, this translates to the reaction between 2-nitropropane (B154153) and methyl methacrylate (B99206).

Base-Catalyzed Conjugate Addition of Nitroalkanes to α,β-Unsaturated Esters

The deprotonation of the α-carbon of a nitroalkane by a base generates a nucleophilic nitronate anion, which then attacks the β-carbon of the α,β-unsaturated ester. This reaction is highly effective for the formation of γ-nitro esters.

A variety of bases have been explored as catalysts for the Michael addition of nitroalkanes to α,β-unsaturated esters, each with distinct advantages in terms of reactivity and reaction conditions.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered amidine base that has proven to be a highly effective catalyst for this transformation. nih.govresearchgate.net Its strong basicity is sufficient to deprotonate the nitroalkane, initiating the Michael addition cascade. For instance, the reaction of nitroethane with methyl methacrylate, catalyzed by DBU under microwave irradiation, yields the corresponding diastereomeric mixture of methyl 2-methyl-4-nitropentanoate. nih.govresearchgate.net

Tetramethylguanidine (TMG): TMG, another strong organic base, has also been successfully employed as a catalyst. researchgate.net In the synthesis of a related compound, methyl 2-methyl-4-nitrobutanoate, from nitromethane (B149229) and methyl methacrylate, TMG was shown to influence the product distribution, particularly under microwave irradiation, highlighting its role in directing the reaction pathway. researchgate.net

Potassium Fluoride (B91410) (KF): Anhydrous potassium fluoride, particularly when supported on alumina, is a well-established solid-phase catalyst for Michael additions. rsc.org The fluoride ion acts as a base to deprotonate the nitroalkane. While specific studies on the synthesis of methyl 2,4-dimethyl-4-nitropentanoate using KF are not extensively documented, its general applicability in promoting the addition of nitroalkanes to various Michael acceptors suggests its potential as a viable and easily removable catalyst for this reaction. rsc.org

Reaction conditions play a pivotal role in the outcome of the Michael addition, significantly impacting reaction times, yields, and in some cases, product selectivity.

Microwave Irradiation: The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of γ-nitro aliphatic methyl esters, microwave-assisted procedures have been shown to dramatically reduce reaction times from hours or even days to mere minutes, while often providing excellent yields. nih.govresearchgate.net For example, the DBU-catalyzed addition of nitroethane to methyl methacrylate proceeds efficiently within 5 minutes under microwave heating at 70-75 °C to give a diastereomeric mixture of methyl 2-methyl-4-nitropentanoate. nih.govresearchgate.net This acceleration is attributed to both thermal and non-thermal microwave effects.

The following interactive table summarizes the effect of microwave irradiation on the DBU-catalyzed Michael addition of nitroethane to methyl methacrylate.

| Catalyst | Conditions | Time (min) | Yield (%) | Diastereomeric Ratio |

| DBU | Conventional Heating | 4320 | 44 | N/A |

| DBU | Microwave (50 W) | 5 | >99 | 72:22 |

Data sourced from a study on the synthesis of γ-nitro aliphatic methyl esters. nih.govresearchgate.net

Solvent-Free Conditions: Performing reactions under solvent-free conditions is a key principle of green chemistry, minimizing waste and simplifying purification. While specific solvent-free syntheses of methyl 2,4-dimethyl-4-nitropentanoate are not detailed in the literature, the general trend in organic synthesis is moving towards such protocols where feasible. The high concentration of reactants under solvent-free conditions can lead to faster reaction rates.

Exploration of Alternative Michael Acceptors and Nitroalkane Donors

To understand the scope and limitations of the Michael addition for synthesizing γ-nitro esters, researchers have investigated various combinations of Michael acceptors and nitroalkane donors. A study on the synthesis of γ-nitro aliphatic methyl esters under microwave irradiation explored the reactions of nitromethane and nitroethane with methyl acrylate (B77674), methyl crotonate, and methyl methacrylate. nih.govresearchgate.net

This research demonstrated that DBU is an effective catalyst for these transformations, leading to the corresponding γ-nitro esters in high yields. For instance, the reaction of nitroethane with methyl acrylate afforded methyl 4-nitropentanoate in over 99% yield. nih.govresearchgate.net Similarly, the reaction with methyl crotonate produced methyl 3-methyl-4-nitropentanoate, also in excellent yield. nih.govresearchgate.net These findings underscore the versatility of the Michael addition in generating a library of structurally diverse γ-nitro esters.

The table below presents the results from the DBU-catalyzed Michael addition of various nitroalkanes to different α,β-unsaturated esters under microwave irradiation.

| Nitroalkane Donor | Michael Acceptor | Product | Yield (%) |

| Nitromethane | Methyl Acrylate | Methyl 4-nitrobutanoate | 69 |

| Nitromethane | Methyl Crotonate | Methyl 3-methyl-4-nitrobutanoate | >98 |

| Nitromethane | Methyl Methacrylate | Methyl 2-methyl-4-nitrobutanoate | 47 |

| Nitroethane | Methyl Acrylate | Methyl 4-nitropentanoate | >99 |

| Nitroethane | Methyl Crotonate | Methyl 3-methyl-4-nitropentanoate | >98 |

| Nitroethane | Methyl Methacrylate | Methyl 2-methyl-4-nitropentanoate | >99 |

Data compiled from studies on the synthesis of γ-nitro aliphatic methyl esters. nih.govresearchgate.net

Mechanistic Studies of the Michael Addition Pathway

The generally accepted mechanism for the base-catalyzed Michael addition of a nitroalkane to an α,β-unsaturated ester begins with the deprotonation of the α-carbon of the nitroalkane by the base (e.g., DBU). This generates a resonance-stabilized nitronate anion. The nitronate anion then acts as a nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated ester in a conjugate addition fashion. This step forms a new carbon-carbon bond and generates an enolate intermediate. Finally, protonation of the enolate, typically by the protonated base or a protic solvent, yields the final γ-nitro ester product and regenerates the catalyst.

In some instances, side reactions can occur. For example, in the reaction of nitromethane with methyl methacrylate, a double Michael addition product can be formed where the initial adduct, still possessing an acidic proton, reacts with a second molecule of the Michael acceptor. nih.govresearchgate.net

Stereoselective Synthesis Approaches

The synthesis of a specific stereoisomer of methyl 2,4-dimethyl-4-nitropentanoate presents a significant challenge due to the presence of a stereocenter at the C2 position. The development of stereoselective methods to control the formation of this chiral center is a key area of research, primarily driven by the field of organocatalysis.

While a direct stereoselective synthesis of methyl 2,4-dimethyl-4-nitropentanoate is not extensively reported, significant progress has been made in the enantioselective Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds using chiral organocatalysts. These approaches provide a clear pathway toward the synthesis of enantiomerically enriched γ-nitro esters.

Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or amino acids, have been shown to be highly effective in promoting the asymmetric conjugate addition of nitroalkanes. nih.govrsc.org These catalysts typically possess both a basic site to activate the nitroalkane and a hydrogen-bond donating moiety to activate the Michael acceptor and control the stereochemical outcome of the reaction.

For instance, chiral primary amine-thiourea catalysts have been successfully employed in the enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones, affording γ-nitro ketones with excellent enantioselectivities. researchgate.netacs.org Similarly, novel imidazoline (B1206853) catalysts derived from amino acids have been shown to catalyze the highly enantioselective 1,4-addition of nitroalkanes to enones. acs.org

An organocatalytic one-pot strategy for the asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes, followed by an oxidative esterification, has been developed to produce chiral γ-nitroesters with high enantioselectivities. organic-chemistry.org This approach demonstrates the feasibility of obtaining optically active compounds structurally related to methyl 2,4-dimethyl-4-nitropentanoate. The adaptation of these and similar organocatalytic systems to the specific reaction between 2-nitropropane and methyl methacrylate represents a promising avenue for the future development of a stereoselective synthesis of methyl 2,4-dimethyl-4-nitropentanoate.

Diastereoselective Synthesis and Diastereomeric Control

The primary route to Methyl 2,4-dimethyl-4-nitropentanoate is the Michael addition of a nucleophile, 2-nitropropane, to an α,β-unsaturated ester, methyl methacrylate. This reaction forges the C2-C3 bond and simultaneously creates the two stereocenters of the molecule. The challenge lies in controlling the spatial orientation of the methyl group at C2 and the nitro and methyl groups at C4, which results in the formation of diastereomers (syn and anti).

Research into the synthesis of analogous γ-nitro esters has demonstrated that achieving high diastereoselectivity is a significant challenge. For instance, the 1,4-addition of nitroethane to methyl methacrylate, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and promoted by microwave irradiation, yielded a diastereomeric mixture of the corresponding product. nih.govresearchgate.net In a specific experiment, this reaction produced a 72:22 mixture of diastereomers, highlighting the difficulty in controlling the stereochemical outcome without a carefully designed catalytic system. nih.gov

Achieving diastereomeric control in such conjugate additions can be approached through several strategies:

Substrate Control: Modifying the structure of the Michael acceptor or the nitroalkane can introduce steric biases that favor the formation of one diastereomer over the other.

Reagent/Catalyst Control: The use of chiral catalysts or reagents can create a chiral environment around the reactants, influencing the trajectory of the nucleophilic attack and thus favoring a specific diastereomeric transition state. This approach is central to enantioselective catalysis, as discussed below, but also plays a critical role in diastereocontrol. nih.gov

Reaction Conditions: Parameters such as solvent, temperature, and the nature of the base or catalyst can significantly impact the kinetic versus thermodynamic control of the reaction, thereby influencing the diastereomeric ratio of the product. sctunisie.org

Enantioselective Catalysis for Chiral Product Formation

To synthesize a single enantiomer of Methyl 2,4-dimethyl-4-nitropentanoate, asymmetric catalysis is employed. This involves using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Both organocatalysis and metal-based catalysis have proven to be powerful tools for this purpose. mdpi.com

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. nih.gov For the synthesis of chiral γ-nitro esters, several classes of organocatalysts are particularly effective.

Chiral Thioureas: Bifunctional thiourea (B124793) catalysts, often derived from cinchona alkaloids or chiral diamines, are highly effective in promoting asymmetric Michael additions. rsc.orgmdpi.com Their catalytic activity stems from their ability to act as dual hydrogen-bond donors. The thiourea moiety activates the nitroalkene (or in this case, the α,β-unsaturated ester) by hydrogen bonding to the nitro group and/or the carbonyl oxygen, while a basic site on the catalyst (e.g., a tertiary amine) deprotonates the nitroalkane to form the nucleophilic nitronate. rsc.orgnih.gov This dual activation within a chiral scaffold orients the reactants, leading to a highly enantioselective carbon-carbon bond formation. rsc.org

| Catalyst Type | Nucleophile | Acceptor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| Thiourea | Nitroalkanes | 2-Furanones | >20:1 | >99% | up to 99% |

Table 1: Representative results for thiourea-catalyzed asymmetric Michael additions, demonstrating high efficiency in creating chiral products. Data sourced from studies on analogous systems. rsc.orgnih.gov

Squaramides: Similar to thioureas, squaramides are privileged hydrogen-bond donor catalysts. researchgate.net The squaramide core features two N-H groups that can activate electrophiles through double hydrogen bonding. rsc.orgnih.gov When incorporated into a chiral scaffold, squaramide catalysts have been used to achieve high yields and excellent enantioselectivities (up to 98% ee) in the Michael addition of nitro-containing nucleophiles to various acceptors. rsc.orgrsc.orgnih.gov The modular and readily accessible nature of squaramide catalysts makes them a powerful tool for asymmetric synthesis. nih.gov

Prolinol Silyl (B83357) Ethers: Chiral prolinol silyl ethers, such as diphenylprolinol silyl ether, operate through a different catalytic cycle involving iminium ion activation. nitrkl.ac.in The secondary amine of the catalyst condenses with the α,β-unsaturated aldehyde (a close relative of the target's ester precursor) to form a chiral iminium ion. orgsyn.org This activation lowers the LUMO of the Michael acceptor, rendering it more susceptible to nucleophilic attack by the nitroalkane. nih.govorganic-chemistry.org The bulky silyl ether group effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and ensuring high enantioselectivity. nih.gov This methodology has been successfully applied to the synthesis of products with all-carbon quaternary stereocenters. nih.gov

Chiral metal complexes are also highly effective catalysts for asymmetric conjugate additions. libretexts.org These systems typically consist of a metal center (e.g., Cu, Ni, Zn, Rh) and a chiral ligand. The metal acts as a Lewis acid, coordinating to and activating the carbonyl group of the α,β-unsaturated ester, which makes the β-carbon more electrophilic. The chiral ligand, bound to the metal, creates a defined three-dimensional space that dictates the facial selectivity of the nucleophilic attack from the nitronate. libretexts.org

Various metal-ligand combinations have been developed for the conjugate addition of nitroalkanes and other soft nucleophiles, achieving high levels of stereocontrol. researchgate.netacs.org For example, copper complexes with chiral phosphine (B1218219) or diamine ligands have been successfully employed in the enantioselective addition of organozinc reagents and other nucleophiles to unsaturated systems. libretexts.orgnih.gov

| Metal | Ligand Type | Nucleophile | Acceptor | Enantiomeric Excess (ee) |

| Cu | Josiphos | Grignard Reagent | α,β-Unsaturated Thioester | up to 96% |

| Rh | (S)-BINAP | Arylboronic Acid | α,β-Unsaturated Ketone | High |

| Ni | Chiral Diamine | β-Keto Ester | Nitroolefin | Excellent |

Table 2: Examples of metal-catalyzed asymmetric conjugate additions showcasing the versatility and effectiveness of different metal-ligand systems in analogous reactions. nih.govlibretexts.org

Kinetic Resolution Techniques (e.g., Lipase-Catalyzed Resolution of Analogous Esters)

An alternative to asymmetric synthesis for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.

Enzymes, particularly lipases, are widely used for the kinetic resolution of esters. nih.gov In a typical lipase-catalyzed resolution of racemic Methyl 2,4-dimethyl-4-nitropentanoate, the mixture would be subjected to hydrolysis in an aqueous buffer or transesterification in an organic solvent. mdpi.comresearchgate.net The lipase (B570770), being a chiral catalyst, will preferentially catalyze the reaction of one enantiomer over the other.

For example, in a hydrolysis reaction, the lipase might selectively hydrolyze the (S)-enantiomer to the corresponding carboxylic acid, leaving the unreacted (R)-enantiomer in high enantiomeric excess. The reaction is stopped at or near 50% conversion to maximize the yield and enantiopurity of both the product and the remaining starting material. mdpi.com

| Enzyme | Reaction Type | Substrate | Conversion (%) | Enantiomeric Ratio (E) |

| Lipase PS (Amano) | Hydrolysis | Racemic Acetate Ester | 30% | High (96:4 e.r.) |

| Pseudomonas fluorescens lipase | Acetylation | Racemic Alcohol | ~50% | High |

Table 3: Illustrative data from lipase-catalyzed kinetic resolutions of analogous chiral esters and alcohols, demonstrating the high selectivity achievable with biocatalysts. mdpi.comresearchgate.net

Novel Synthetic Routes and Transformations

Beyond the direct Michael addition, the synthesis of Methyl 2,4-dimethyl-4-nitropentanoate can be envisioned through the strategic application of functional group interconversions (FGI). ub.edu FGI involves converting one functional group into another, providing alternative and potentially more efficient pathways to a target molecule. youtube.comorganic-chemistry.org

Exploration of Functional Group Interconversions Leading to the Compound

The versatility of the nitro group, which can be transformed into amines, ketones, or oximes, makes γ-nitro esters valuable synthetic intermediates. nih.gov Conversely, the nitro group itself can be installed from other functionalities.

Route A: From a γ-Amino Ester Precursor

One potential route involves the synthesis of a γ-amino ester, which is then oxidized to the target nitro compound. The amino precursor could be synthesized via a conjugate addition of an amine to methyl methacrylate. nih.gov The subsequent oxidation of the tertiary amine to a nitro group is a challenging transformation but can be achieved under specific oxidative conditions.

Route B: From a Precursor with a Leaving Group

An alternative strategy involves the nucleophilic substitution of a suitable leaving group at the C4 position by a nitrite (B80452) source. This would require a precursor such as Methyl 4-hydroxy-2,4-dimethylpentanoate. The hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by a nitrite salt (e.g., sodium nitrite) in an SN2 reaction to install the tertiary nitro group. ub.edu Conventional methods for preparing tertiary nitro compounds often rely on such polar-bond disconnections. researchgate.net

Route C: From other Nitro-compounds

Advanced methods for synthesizing tertiary nitro compounds include the metal-catalyzed alkylation of secondary nitroalkanes or the nitration of C-H bonds. researchgate.netorganic-chemistry.org For instance, a precursor molecule could undergo a regioselective C-H nitration at the tertiary C4 position, although controlling such reactions can be difficult. researchgate.netorgchemres.org Another possibility is the decarboxylative nitration of a corresponding carboxylic acid. organic-chemistry.org These modern methods offer pathways that avoid the direct and sometimes difficult conjugate addition of sterically hindered nitroalkanes. researchgate.net

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools in the modern chemistry laboratory for the unambiguous determination of molecular structures and the assessment of sample purity. For Methyl 2,4-dimethyl-4-nitropentanoate, a multi-technique approach is employed to ensure a thorough characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 2,4-dimethyl-4-nitropentanoate is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the ester and nitro groups. Protons alpha to the nitro group are expected to be deshielded and appear at a characteristic downfield region. orgchemboulder.com

Expected ¹H NMR Chemical Shifts for Methyl 2,4-dimethyl-4-nitropentanoate

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₃ (ester) | 3.6 - 3.8 | Singlet |

| -CH- (at C2) | 2.5 - 2.8 | Multiplet |

| -CH₂- (at C3) | 2.0 - 2.4 | Multiplet |

| -CH₃ (at C2) | 1.1 - 1.3 | Doublet |

Note: These are estimated values based on typical chemical shifts for similar functional groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon of the ester group is expected to appear significantly downfield, while the carbon bearing the nitro group will also be deshielded.

Expected ¹³C NMR Chemical Shifts for Methyl 2,4-dimethyl-4-nitropentanoate

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 170 - 175 |

| C-NO₂ (at C4) | 85 - 95 |

| -OCH₃ (ester) | 50 - 55 |

| -CH- (at C2) | 40 - 45 |

| -CH₂- (at C3) | 35 - 40 |

| -CH₃ (at C2) | 15 - 20 |

Note: These are estimated values based on typical chemical shifts for similar functional groups. libretexts.org

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. wikipedia.org

Molecular Ion and Fragmentation: In mass spectrometry, Methyl 2,4-dimethyl-4-nitropentanoate (C₈H₁₅NO₄, Molecular Weight: 189.21 g/mol ) would be expected to show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) depending on the ionization technique used. nih.gov High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition.

Common fragmentation pathways for nitroalkanes involve the loss of the nitro group (NO₂) or nitrite (B80452) (NO). youtube.com Esters often undergo fragmentation via cleavage of the C-O bond or through rearrangements like the McLafferty rearrangement. libretexts.org

Expected Mass Spectrometry Fragments for Methyl 2,4-dimethyl-4-nitropentanoate

| m/z | Possible Fragment |

|---|---|

| 189 | [M]⁺ |

| 143 | [M - NO₂]⁺ |

| 158 | [M - OCH₃]⁺ |

Note: These are predicted fragmentation patterns based on the functional groups present.

Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of volatile compounds, while electrospray ionization mass spectrometry (ESI-MS) is suitable for less volatile or thermally labile molecules.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. uobasrah.edu.iq For Methyl 2,4-dimethyl-4-nitropentanoate, the key functional groups are the nitro group (NO₂) and the ester group (C=O).

The nitro group in aliphatic compounds typically exhibits two strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. orgchemboulder.comorgchemboulder.comlibretexts.org The ester group is characterized by a strong carbonyl (C=O) stretching absorption. researchgate.net

Characteristic IR Absorption Frequencies for Methyl 2,4-dimethyl-4-nitropentanoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1540 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1390 |

| Ester (C=O) | Stretch | 1735 - 1750 |

Note: These are typical wavenumber ranges for the specified functional groups. blogspot.com

While NMR, MS, and IR are the primary spectroscopic tools, other emerging techniques are finding application in the analysis of nitro compounds. Raman spectroscopy can provide complementary vibrational information to IR, particularly for symmetric vibrations. Advanced techniques such as two-dimensional NMR (e.g., COSY, HSQC) can be used to further elucidate complex structural connectivities, especially in cases of stereoisomerism.

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry provide valuable insights into the molecular properties of compounds at the atomic level, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2,4-dimethyl-4-nitropentanoate, DFT calculations can be employed to predict its three-dimensional geometry, vibrational frequencies, and various electronic properties. researchgate.net

Molecular Geometry: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can determine the most stable conformation of the molecule by optimizing its geometry to a minimum energy state. nih.govmdpi.com This provides information on bond lengths, bond angles, and dihedral angles.

Electronic Structure: DFT can be used to calculate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These calculations help in understanding the reactivity and intermolecular interactions of the compound. The presence of the electronegative nitro and ester groups is expected to significantly influence the electronic structure.

Molecular Dynamics Simulations in Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational landscape of flexible molecules like Methyl 2,4-dimethyl-4-nitropentanoate. rutgers.eduewadirect.com By simulating the atomic motions over time, MD can provide insights into the accessible conformations, their relative energies, and the transitions between them. For a molecule with multiple rotatable bonds, such as the pentanoate backbone and the nitro group substituent, a vast number of conformations are possible. Understanding this conformational space is crucial as it can influence the molecule's physical properties and chemical reactivity.

In a typical MD simulation of Methyl 2,4-dimethyl-4-nitropentanoate, a force field would be employed to describe the potential energy of the system as a function of its atomic coordinates. rutgers.edu This force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The simulation would track the trajectory of each atom over time by integrating Newton's equations of motion. ewadirect.com

The analysis of the resulting trajectories can reveal the most stable or low-energy conformations of the molecule. For Methyl 2,4-dimethyl-4-nitropentanoate, key conformational features of interest would include the orientation of the methyl ester group, the puckering of the pentanoate chain, and the rotational position of the nitro group. The simulations can quantify the dihedral angle distributions for the rotatable bonds, providing a probabilistic view of the conformational preferences.

Advanced MD techniques, such as replica exchange molecular dynamics (REMD) or metadynamics, can be utilized to enhance the sampling of the conformational space and overcome energy barriers more efficiently. researchgate.net These methods are particularly useful for complex molecules where standard MD might get trapped in local energy minima. The insights gained from MD simulations, such as the predominant solution-phase conformers, can be invaluable for interpreting experimental data, for instance from NMR spectroscopy, and for providing starting structures for more detailed quantum mechanical calculations. nih.gov

Computational Prediction of Reactivity and Selectivity

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of molecules like Methyl 2,4-dimethyl-4-nitropentanoate without the need for extensive experimental work. researchgate.netnih.govrsc.org These methods are grounded in quantum mechanics and can provide detailed information about the electronic structure, which governs chemical reactions.

Reactivity Prediction:

The reactivity of Methyl 2,4-dimethyl-4-nitropentanoate is largely dictated by its functional groups: the ester and the nitro group. mdpi.comwikipedia.org Computational methods, particularly Density Functional Theory (DFT), can be used to calculate a variety of molecular properties that correlate with reactivity. researchgate.net For instance, the energies of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – are critical. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution on the molecule's surface. researchgate.net This map highlights electron-rich regions (potential nucleophilic sites) and electron-poor regions (potential electrophilic sites), offering a qualitative prediction of where different types of reactions are likely to occur. For Methyl 2,4-dimethyl-4-nitropentanoate, the oxygen atoms of the nitro and ester groups would be expected to be electron-rich, while the carbonyl carbon and the carbon bearing the nitro group would be electron-deficient.

Selectivity Prediction:

When a molecule can react at multiple sites or in different ways, computational methods can predict the most likely outcome (selectivity). For example, in a reaction involving a nucleophile, calculations can be performed to determine the activation energy for the attack at different electrophilic centers in Methyl 2,4-dimethyl-4-nitropentanoate. The reaction pathway with the lowest activation energy is generally the most favored. mdpi.comrsc.org

Computational models can also be used to explore the transition state structures of potential reaction pathways. mdpi.com By comparing the energies of these transition states, the regioselectivity and stereoselectivity of a reaction can be predicted. For a chiral molecule like Methyl 2,4-dimethyl-4-nitropentanoate, this can be particularly important for understanding its behavior in stereoselective reactions. Machine learning models are also emerging as powerful tools for predicting reaction outcomes, trained on large datasets of known chemical transformations. nih.govarxiv.orgmit.edunih.gov

Quantitative Structure-Property Relationship (QSPR) Studies relevant to Synthetic Design

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. wikipedia.org In the context of synthetic design involving Methyl 2,4-dimethyl-4-nitropentanoate, QSPR models can be invaluable for predicting properties that are difficult or time-consuming to measure experimentally. nih.govnih.govnih.gov

The fundamental principle of QSPR is that the properties of a chemical compound are a function of its molecular structure. wikipedia.org A typical QSPR study involves the following steps:

Data Set Collection: A set of molecules with known experimental values for a particular property of interest is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors encode different aspects of the molecular structure, such as topological, geometrical, electronic, and physicochemical properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the experimental property. nih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using various validation techniques, such as cross-validation and external validation with a separate test set of molecules. researchgate.net

For a compound like Methyl 2,4-dimethyl-4-nitropentanoate, QSPR models could be developed to predict a range of properties relevant to its synthesis and purification. For example, a QSPR model could predict its boiling point, which is crucial for designing distillation-based purification processes. Similarly, models for solubility in different solvents could aid in the selection of appropriate reaction and crystallization media.

While no specific QSPR studies on Methyl 2,4-dimethyl-4-nitropentanoate are publicly available, the methodology has been successfully applied to various classes of organic compounds, including nitro compounds and esters. nih.govresearchgate.netqsardb.orgnih.gov For instance, QSPR models have been developed to predict the impact sensitivity of nitro compounds, a critical safety parameter in their handling and synthesis. nih.govresearchgate.netqsardb.org Such models typically use descriptors that capture the electronic and steric features of the nitro group and the surrounding molecular framework.

The table below illustrates the types of molecular descriptors that could be used in a hypothetical QSPR study of nitroalkanes, including their relevance to predicting specific properties.

| Descriptor Type | Example Descriptors | Relevance to Properties |

| Topological | Molecular Weight, Wiener Index, Kier & Hall Indices | Correlate with bulk properties like boiling point and viscosity. |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Influence intermolecular interactions and thus properties like solubility and crystal packing. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Relate to reactivity, polarity, and intermolecular forces. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Predict solubility, bioavailability, and chromatographic retention times. |

By leveraging QSPR, chemists can make more informed decisions during the design of synthetic routes for molecules like Methyl 2,4-dimethyl-4-nitropentanoate, potentially reducing the amount of experimental trial-and-error required.

Reactivity Profiles and Chemical Transformations of Methyl 2,4 Dimethyl 4 Nitropentanoate

Transformations Involving the Nitro Group

The tertiary nitro group is a key functional group that dictates a significant portion of the molecule's reactivity. It can be reduced to an amino group, converted to other nitrogen-containing functionalities, or serve as a leaving group in nucleophilic substitution reactions.

Reduction Reactions to Amino Derivatives (e.g., to γ-amino acids)

The reduction of the nitro group to a primary amine is a fundamental transformation that converts γ-nitro esters into valuable γ-amino acid derivatives. google.comresearchgate.netnih.gov These products are significant structural motifs in pharmaceuticals and natural products. The conversion of aliphatic nitro compounds to amines can be achieved through various methods, most notably catalytic hydrogenation. commonorganicchemistry.comox.ac.uknih.gov

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel, using hydrogen gas as the reductant. google.comcommonorganicchemistry.com Alternative methods involve chemical reducing agents like lithium aluminum hydride (LiAlH₄), which is effective for aliphatic nitro compounds, or metal-based reductions using iron or zinc in acidic media. commonorganicchemistry.com The choice of reagent is often dictated by the presence of other functional groups within the molecule to ensure chemoselectivity. For instance, while catalytic hydrogenation is highly efficient, it can also reduce other unsaturated groups if present. commonorganicchemistry.com The reduction of the tertiary nitroalkane product can lead to the formation of complex α-tertiary primary amines. nih.gov

Table 1: Common Reagents for the Reduction of Aliphatic Nitro Groups to Primary Amines

| Reagent/Catalyst | Conditions | Notes |

|---|---|---|

| H₂/Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., MeOH, EtOH) | Highly efficient; may reduce other functional groups. google.comcommonorganicchemistry.com |

| H₂/Raney Nickel | H₂ gas, typically in ethanol | Effective alternative to Pd/C; useful when avoiding dehalogenation. commonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Powerful reductant for aliphatic nitro groups. commonorganicchemistry.com |

| Iron (Fe) in Acetic Acid | Fe powder, glacial acetic acid | Mild conditions, good for molecules with other reducible groups. commonorganicchemistry.com |

| Zinc (Zn) in Acetic Acid | Zn dust, glacial acetic acid | Similar to Fe/AcOH, offers mild reduction conditions. commonorganicchemistry.com |

Conversion to Other Nitrogen-Containing Functionalities (e.g., Oximes)

The conversion of nitroalkanes to other nitrogen-containing groups is a staple of organic synthesis. A prominent example is the Nef reaction, which traditionally converts primary or secondary nitroalkanes into aldehydes or ketones, respectively, through acid hydrolysis of the corresponding nitronate salt. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganicreactions.org However, the classic Nef reaction is not applicable to tertiary nitroalkanes, such as Methyl 2,4-dimethyl-4-nitropentanoate, because they lack the necessary α-hydrogen for the initial deprotonation to form the nitronate. wikipedia.orgalfa-chemistry.com

Despite this limitation, modern synthetic methods have enabled alternative transformations. For instance, recent developments in photoredox catalysis have made it possible to convert tertiary nitroalkanes into nitrones. acs.org While the direct conversion of tertiary nitroalkanes to oximes is not a standard reaction, reductive methods have been developed that can transform nitro compounds into oximes, which can then be hydrolyzed to the corresponding carbonyl compound. organic-chemistry.org Some metal salts are also known to reduce nitro compounds to oximes. wikipedia.org Furthermore, aliphatic nitro compounds can serve as electrophilic synthons after tautomerization to their aci-forms, which can react with nucleophiles to form aryloximes. nih.gov

Nucleophilic Substitution of the Nitro Group

The nitro group, particularly on a tertiary carbon, can function as a competent leaving group in nucleophilic substitution reactions. This reactivity is enhanced by the stability of the departing nitrite (B80452) anion and the steric environment of the tertiary carbon. This transformation allows for the direct replacement of the nitro group with a variety of nucleophiles, providing a pathway to introduce new functional groups at a sterically hindered position.

While specific studies detailing the nucleophilic substitution on Methyl 2,4-dimethyl-4-nitropentanoate are not prevalent, the principle is well-established for tertiary nitroalkanes. The reaction proceeds via an SₙAr-like mechanism in aromatic systems and can be facilitated by strong nucleophiles. researchgate.netnih.gov For aliphatic systems, particularly tertiary ones, the reaction can follow an Sₙ1 or Sₙ2 pathway depending on the substrate, nucleophile, and reaction conditions. The reaction of tertiary nitroalkanes with nitrous acid is unreactive due to the lack of a replaceable α-hydrogen atom. shaalaa.com There is evidence of concerted nucleophilic aromatic substitution mechanisms for fluorodenitration reactions. nih.gov The user's prompt mentioned difluoramine (HNF₂) as a potential nucleophile; such highly reactive species would be expected to participate in substitution reactions with susceptible substrates, although specific literature for this combination is scarce.

Reactions at the Ester Moiety

The methyl ester group provides a second site for chemical modification, primarily through reactions involving nucleophilic acyl substitution. These include hydrolysis, transesterification, and amidation.

Hydrolysis and Transesterification Reactions

The ester functionality of Methyl 2,4-dimethyl-4-nitropentanoate can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is fundamental for converting the ester into other carboxylic acid derivatives or for isolating the free acid form of the molecule.

Transesterification is another key reaction of the ester moiety, involving the exchange of the methyl group for a different alkyl group from an alcohol. wikipedia.orgmasterorganicchemistry.com This process is typically catalyzed by an acid or a base and is often driven to completion by using the new alcohol as the solvent, shifting the equilibrium toward the desired product. wikipedia.org This reaction is crucial for modifying the ester group to alter the physical and chemical properties of the molecule, for example, in the production of polyesters or biodiesel. wikipedia.orgnih.gov

Table 2: Representative Reactions at the Ester Moiety

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis (Acid-Catalyzed) | Dilute acid (e.g., H₂SO₄, HCl), water, heat | 2,4-dimethyl-4-nitropentanoic acid + Methanol (B129727) |

| Hydrolysis (Base-Mediated) | Base (e.g., NaOH, KOH), water/alcohol, heat, followed by acid workup | 2,4-dimethyl-4-nitropentanoic acid + Methanol |

| Transesterification | Different alcohol (R'-OH), acid or base catalyst (e.g., H₂SO₄, NaOR'), heat | Methyl 2,4-dimethyl-4-nitropentanoate + R'-OH ⇌ R'-2,4-dimethyl-4-nitropentanoate + Methanol |

Amidation and Other Carboxylic Acid Derivative Formations

The methyl ester can be converted directly into an amide through aminolysis, which involves heating the ester with ammonia (B1221849) or a primary or secondary amine. google.com While generally a sluggish reaction, it can be facilitated by catalysts or microwave irradiation. google.comrsc.org This direct amidation is advantageous as it avoids the need for activating agents and produces an alcohol as the only byproduct. google.comresearchgate.netresearchgate.net Nickel-based catalysts have shown efficacy in the direct amidation of methyl esters. researchgate.net

Alternatively, a two-step process is often employed. First, the ester is hydrolyzed to the carboxylic acid, as described previously. The resulting carboxylic acid is then activated using a coupling agent (e.g., HBTU, carbodiimides) and reacted with an amine to form the amide bond. organic-chemistry.orgresearchgate.net This is a highly general and efficient method for constructing amides, especially for more complex or sterically hindered substrates. nih.gov

Beyond amides, the carboxylic acid obtained from hydrolysis can serve as a precursor to other derivatives. Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert it into the corresponding acyl chloride. The acyl chloride is a highly reactive intermediate that can be used to synthesize a variety of other derivatives, such as anhydrides and other esters, which are not easily accessible directly from the methyl ester.

Transformations at the Carbon Skeleton

The structural framework of methyl 2,4-dimethyl-4-nitropentanoate offers specific sites for chemical modification. The primary locations for transformations on the carbon skeleton are the α-position relative to the ester carbonyl group and the γ-position, which is activated by the nitro group for cyclization reactions.

The presence of a proton at the C-2 position (α to the ester carbonyl) allows for deprotonation by a suitable base to form an enolate intermediate. This enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides or acyl chlorides, to form new carbon-carbon bonds at this position.

The general mechanism for the alkylation or acylation of methyl 2,4-dimethyl-4-nitropentanoate at the α-position proceeds in two main steps:

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically used to deprotonate the α-carbon. The choice of a bulky base is crucial to prevent competitive nucleophilic attack at the ester carbonyl. The reaction is generally carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure the kinetic enolate is formed.

Nucleophilic Attack: The resulting enolate then reacts with an alkylating or acylating agent in a standard SN2 fashion. The introduction of a new substituent at the C-2 position yields a more complex carbon skeleton.

The efficiency of these reactions can be influenced by steric hindrance from the adjacent methyl group and the bulkiness of the electrophile. Below is a table illustrating potential alkylation and acylation reactions of methyl 2,4-dimethyl-4-nitropentanoate.

| Reaction Type | Base | Electrophile | Potential Product | Reaction Conditions |

| Alkylation | Lithium diisopropylamide (LDA) | Methyl iodide | Methyl 2,2,4-trimethyl-4-nitropentanoate | THF, -78 °C to room temp. |

| Alkylation | Sodium hydride (NaH) | Benzyl bromide | Methyl 2-benzyl-2,4-dimethyl-4-nitropentanoate | DMF, 0 °C to room temp. |

| Acylation | Lithium diisopropylamide (LDA) | Acetyl chloride | Methyl 2-acetyl-2,4-dimethyl-4-nitropentanoate | THF, -78 °C to room temp. |

| Acylation | n-Butyllithium | Benzoyl chloride | Methyl 2-benzoyl-2,4-dimethyl-4-nitropentanoate | THF, -78 °C to room temp. |

The γ-nitro ester functionality within methyl 2,4-dimethyl-4-nitropentanoate makes it an ideal precursor for the synthesis of substituted γ-lactams, specifically pyrrolidinones, through reductive cyclization. This transformation is a powerful method for constructing five-membered nitrogen-containing heterocycles, which are significant structural motifs in many biologically active compounds.

The reaction proceeds by the reduction of the nitro group to an amino group, which then undergoes a spontaneous intramolecular cyclization by attacking the electrophilic carbonyl carbon of the ester. This process results in the formation of a stable five-membered ring and the elimination of methanol.

A variety of reducing agents can be employed for this transformation, with the choice of reagent often influencing the reaction conditions and yields. Common methods for the reduction of nitro groups in the presence of esters include catalytic hydrogenation and the use of dissolving metal reductions.

Key steps in the formation of the pyrrolidinone ring from methyl 2,4-dimethyl-4-nitropentanoate are:

Reduction of the Nitro Group: The tertiary nitro group is reduced to a primary amine.

Intramolecular Cyclization: The newly formed amino group acts as a nucleophile, attacking the ester carbonyl.

Elimination: A molecule of methanol is eliminated to yield the final pyrrolidinone product.

The expected product from the reductive cyclization of methyl 2,4-dimethyl-4-nitropentanoate is 4,4,5-trimethylpyrrolidin-2-one . The stereochemistry at the C-5 position will be retained from the C-2 position of the starting material.

The table below outlines various research findings on the reductive cyclization of γ-nitro esters to form pyrrolidinones, which are applicable to methyl 2,4-dimethyl-4-nitropentanoate.

| Reducing Agent/System | Catalyst | Solvent | General Conditions | Expected Product |

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Methanol/Ethanol | 1-5 atm H₂, room temp. | 4,4,5-Trimethylpyrrolidin-2-one |

| Hydrogen (H₂) | Raney Nickel (Ra-Ni) | Ethanol | 50-100 atm H₂, 50-100 °C | 4,4,5-Trimethylpyrrolidin-2-one |

| Zinc (Zn) Dust | Acetic Acid | Aqueous Ethanol | Reflux | 4,4,5-Trimethylpyrrolidin-2-one |

| Iron (Fe) Powder | Ammonium Chloride | Ethanol/Water | Reflux | 4,4,5-Trimethylpyrrolidin-2-one |

| Sodium borohydride (B1222165) (NaBH₄) | Nickel(II) chloride (NiCl₂) | Methanol | 0 °C to room temp. | 4,4,5-Trimethylpyrrolidin-2-one |

Applications As a Versatile Synthetic Intermediate

Precursor in the Synthesis of α-Amino Acids and Derivatives

The synthesis of α-amino acids is a cornerstone of organic and medicinal chemistry. While direct evidence of Methyl 2,4-dimethyl-4-nitropentanoate's use in this application is not readily found, the conversion of nitro compounds to amino groups is a fundamental transformation. The general pathway for converting a γ-nitro ester to an α-amino acid would involve the reduction of the nitro group to an amine. For instance, α-nitro ester products can be transformed into valuable chiral motifs, including α-amino acids. researchgate.net

Various methods exist for the synthesis of α-amino acids and their derivatives, such as the Strecker synthesis, which begins with an imine and cyanide to form an α-amino nitrile that is subsequently hydrolyzed. masterorganicchemistry.com Another approach involves the catalytic enantioselective introduction of an amino group into the α-position of carboxylic acids. nih.gov Given its structure, Methyl 2,4-dimethyl-4-nitropentanoate could theoretically be converted to an amino acid derivative, although specific methodologies for this compound have not been published. The general synthesis of γ-amino acid analogues from α-amino acids has also been explored through radical pathways. nih.gov

Table 1: Potential Transformation to Amino Acid Derivative

| Step | Reaction | Reagents (Hypothetical) | Product Type |

|---|---|---|---|

| 1 | Reduction of Nitro Group | H₂, Pd/C or other reducing agents | Methyl 4-amino-2,4-dimethylpentanoate |

Building Block for Heterocyclic Compounds (e.g., Pyrrolidinones, Piperidones)

Heterocyclic compounds are of immense interest in medicinal chemistry. The structure of Methyl 2,4-dimethyl-4-nitropentanoate makes it a plausible precursor for nitrogen-containing heterocycles like pyrrolidinones and piperidones. Reductive cyclization of γ-nitro esters is a known method for synthesizing lactams (cyclic amides), such as pyrrolidinones.

This transformation typically involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the ester group.

Pyrrolidinones: The synthesis of pyrrolidinone derivatives is of significant interest. nih.govresearchgate.netorgsyn.orgresearchgate.net For example, 1,5-dimethyl-2-pyrrolidone can be prepared via the catalytic hydrogenation of a mixture of levulinic acid and methylamine. orgsyn.org While no specific examples use Methyl 2,4-dimethyl-4-nitropentanoate, its γ-nitro ester structure is suited for the synthesis of a substituted pyrrolidinone.

Piperidones: Piperidones are key scaffolds in many natural products and drug candidates. researchgate.net Various synthetic methods exist, including multicomponent reactions researchgate.net and ring-closing reactions. google.com The synthesis of piperidone analogs is an active area of research due to their diverse biological applications. researchgate.netsemanticscholar.org

Table 2: Plausible Heterocyclic Synthesis

| Target Heterocycle | Synthetic Strategy | Key Transformation |

|---|---|---|

| Substituted Pyrrolidinone | Intramolecular Reductive Cyclization | Reduction of nitro group to amine, followed by intramolecular amidation |

Role in the Synthesis of Complex Organic Molecules

While specific examples employing Methyl 2,4-dimethyl-4-nitropentanoate in the total synthesis of complex molecules are not documented in the literature, its functional groups allow for its theoretical incorporation as a building block. Nitro compounds, in general, are versatile intermediates in organic synthesis. The nitro group can serve as a precursor to other functional groups or participate in C-C bond-forming reactions.

Utility in the Development of Fine Chemicals and Specialty Compounds

The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications. The potential applications of Methyl 2,4-dimethyl-4-nitropentanoate in this sector are speculative but could include its use as a precursor for:

Specialty Solvents: N-Methyl-2-pyrrolidone (NMP) is a widely used specialty solvent with applications in the pharmaceutical industry. google.comresearchgate.net The synthesis of substituted pyrrolidones from precursors like Methyl 2,4-dimethyl-4-nitropentanoate could lead to new solvents with tailored properties.

Pharmaceutical Intermediates: Given that piperidone and pyrrolidine (B122466) rings are common in pharmaceuticals, derivatives of this compound could serve as intermediates in drug synthesis. researchgate.net

Stereochemical Impact on Synthesis and Application

Influence of Stereoisomerism on Chemical Reactivity and Biological Activity

The spatial arrangement of atoms in stereoisomers dictates how they interact with other chiral molecules, including biological macromolecules like enzymes and receptors. This can lead to significant differences in their chemical reactivity and biological effects.

Chemical Reactivity: The diastereomers of Methyl 2,4-dimethyl-4-nitropentanoate, (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R), will exhibit distinct reactivity profiles in stereoselective reactions. The orientation of the methyl groups at the C2 and C4 positions can influence the approach of reagents due to steric hindrance, leading to different reaction rates and product distributions. For instance, in a base-catalyzed elimination reaction, the anti-periplanar alignment required for the transition state may be more readily achieved in one diastereomer than another, resulting in a faster reaction rate.

Biological Activity: In the broader context of nitroalkane derivatives, stereoisomerism is a well-established factor influencing biological activity. Although specific data for Methyl 2,4-dimethyl-4-nitropentanoate is not available, it is reasonable to infer that its different stereoisomers would exhibit varying biological activities. This is because biological systems are inherently chiral. The binding of a small molecule to a protein's active site is highly dependent on a precise three-dimensional fit.

For example, one enantiomer of a chiral drug may bind effectively to its target receptor, eliciting a therapeutic response, while the other enantiomer may be inactive or even produce undesirable side effects. This principle of stereoselectivity is a cornerstone of modern drug development. Therefore, if derivatives of Methyl 2,4-dimethyl-4-nitropentanoate were to be explored for pharmaceutical applications, the evaluation of the biological activity of each individual stereoisomer would be essential.

Table 1: General Impact of Stereoisomerism on Compound Properties

| Property | Influence of Stereoisomerism | Example in Broader Derivatives |

| Chemical Reactivity | Different rates of reaction, formation of different products in stereoselective reactions. | One diastereomer may undergo cyclization more readily due to favorable steric interactions. |

| Biological Activity | Varying degrees of efficacy, potential for different pharmacological effects (therapeutic vs. toxic). | One enantiomer of a drug is an effective therapeutic agent, while the other is inactive. |

| Physical Properties | Diastereomers have different melting points, boiling points, and solubilities. Enantiomers have identical physical properties except for the direction of rotation of plane-polarized light. | Separation of diastereomers by standard chromatography is possible due to differences in polarity. |

Strategies for Diastereoselective and Enantioselective Control in Downstream Reactions

Achieving control over the stereochemical outcome of a reaction is a central goal in modern organic synthesis. For a compound like Methyl 2,4-dimethyl-4-nitropentanoate, both diastereoselective and enantioselective strategies would be crucial for accessing specific stereoisomers for further use.

Diastereoselective Control: The synthesis of Methyl 2,4-dimethyl-4-nitropentanoate itself can be approached through a Michael addition of 2-nitropropane (B154153) to methyl methacrylate (B99206). This reaction creates two stereocenters, and the relative orientation of the substituents can be influenced by the reaction conditions. A study on the analogous reaction of nitroethane with methyl methacrylate under microwave irradiation and catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yielded methyl 2-methyl-4-nitropentanoate as a 78:22 diastereomeric mixture. This indicates that even without a chiral catalyst, a degree of diastereoselectivity can be achieved, likely due to steric interactions in the transition state that favor the formation of one diastereomer over the other.

Further downstream reactions of a specific diastereomer of Methyl 2,4-dimethyl-4-nitropentanoate could also be controlled. For example, the reduction of the nitro group to an amine would proceed with the stereochemistry at C2 and C4 intact, allowing for the synthesis of diastereomerically pure amino esters.

Enantioselective Control: To obtain enantiomerically pure forms of Methyl 2,4-dimethyl-4-nitropentanoate or its derivatives, enantioselective synthesis strategies are necessary. These typically involve the use of chiral catalysts or auxiliaries.

Organocatalysis: Chiral amines, thioureas, and phosphoric acids have emerged as powerful organocatalysts for the enantioselective Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds. A chiral catalyst would interact with the starting materials to create a chiral environment, favoring the formation of one enantiomer over the other.

Metal Catalysis: Chiral metal complexes, for instance, those based on iridium or rhodium, are also highly effective in catalyzing asymmetric conjugate additions. These catalysts can achieve high levels of enantioselectivity, providing access to products with a high enantiomeric excess (ee).

Table 2: Strategies for Stereoselective Synthesis

| Strategy | Description | Application to Methyl 2,4-dimethyl-4-nitropentanoate Synthesis |

| Diastereoselective Michael Addition | Controlling the relative stereochemistry during the formation of the C2-C4 bond. | Optimizing reaction conditions (solvent, temperature, base) to favor the formation of one diastereomer. |

| Enantioselective Organocatalysis | Use of a small organic molecule as a chiral catalyst. | A chiral amine catalyst could be used to direct the Michael addition of 2-nitropropane to methyl methacrylate to yield a specific enantiomer. |

| Enantioselective Metal Catalysis | Use of a chiral metal complex to induce asymmetry. | A chiral iridium catalyst could provide high enantioselectivity in the synthesis of a single enantiomer of the target compound. |

Analysis of Stereochemical Purity in Synthesized Products

Once a stereoselective synthesis has been performed, it is crucial to determine the stereochemical purity of the product, meaning the ratio of diastereomers (diastereomeric ratio, dr) and the excess of one enantiomer over the other (enantiomeric excess, ee). Several analytical techniques are available for this purpose.

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. The stationary phase of the HPLC column is coated with a chiral selector that interacts differently with the two enantiomers, leading to different retention times.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a capillary column with a chiral stationary phase to separate volatile enantiomers.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Analysis of Diastereomers: Diastereomers have different physical properties and, therefore, will generally show distinct signals in an NMR spectrum. The integration of these signals can be used to determine the diastereomeric ratio.

Analysis of Enantiomers: Enantiomers are indistinguishable in an achiral solvent. However, their NMR spectra can be resolved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). A CDA reacts with both enantiomers to form a mixture of diastereomers, which can then be distinguished by NMR. A CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to different chemical shifts.

Advanced NMR Techniques: Techniques like band-selective pure shift NMR can be employed to simplify complex spectra and improve the accuracy of determining diastereomeric ratios, especially in cases of signal overlap.

Table 3: Methods for Analyzing Stereochemical Purity

| Analytical Technique | Principle of Separation/Detection | Information Obtained |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Enantiomeric excess (ee) |

| Chiral GC | Differential interaction with a chiral stationary phase for volatile compounds. | Enantiomeric excess (ee) |

| NMR Spectroscopy | Distinct signals for diastereomers. | Diastereomeric ratio (dr) |

| NMR with Chiral Auxiliaries | Conversion of enantiomers into diastereomers (covalently or non-covalently) with distinct NMR signals. | Enantiomeric excess (ee) |

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of Methyl 2,4-dimethyl-4-nitropentanoate, future research will likely pivot towards sustainable practices that minimize waste, reduce energy consumption, and avoid hazardous solvents.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of nitro compounds has been shown to be an efficient and rapid alternative to traditional methods. orientjchem.orguobabylon.edu.iq For instance, microwave-assisted nitration can be completed in minutes instead of hours, significantly enhancing the rate of reaction. orientjchem.org Research into microwave-mediated synthesis of related nitro-indoles and the reduction of nitroarenes has demonstrated substantial improvements in yield and reaction speed, highlighting its potential for the synthesis of aliphatic nitro esters. acs.orgtandfonline.com

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent a significant step towards greener chemical processes by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. Organocatalytic methods have successfully been employed for the solvent-free synthesis of related nitroalkanes, offering high yields and enantioselectivities under mild, room-temperature conditions. nih.govresearchgate.net These approaches are often robust, tolerant to air and moisture, and require only a small excess of reagents, making them attractive for the synthesis of compounds like Methyl 2,4-dimethyl-4-nitropentanoate. nih.gov

Table 1: Comparison of Conventional and Green Synthesis Methods for Related Nitro Compounds

| Method | Reaction Time | Yield | Environmental Impact | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | Moderate to High | High (Solvent waste, energy use) | acs.orgmsu.edu |

| Microwave-Assisted | Minutes to Hours | High to Excellent | Reduced (Less energy, faster) | nih.govorientjchem.orgacs.org |

| Solvent-Free | Hours | Good to Excellent | Low (No solvent waste) | nih.govresearchgate.net |

Development of New Catalytic Systems for Enhanced Selectivity

The synthesis of specific stereoisomers of Methyl 2,4-dimethyl-4-nitropentanoate requires catalysts that can precisely control the three-dimensional arrangement of atoms. The development of novel catalytic systems is crucial for achieving high selectivity and efficiency. The Michael addition of a nitroalkane pronucleophile to a methyl methacrylate (B99206) derivative is a key step where stereoselectivity is established.

Organocatalysis: Asymmetric organocatalysis has become a cornerstone for the enantioselective synthesis of complex molecules. Bifunctional catalysts, such as those derived from cinchona alkaloids or featuring thiourea (B124793) motifs, have been particularly effective in promoting Michael additions to form chiral γ-nitro carbonyl compounds. msu.eduresearchgate.net These catalysts operate by activating both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding, to create a well-defined chiral environment for the reaction. mdpi.com Research has shown that even low catalyst loadings (e.g., 2 mol%) can achieve excellent yields and high enantioselectivities (up to 95% ee) in the addition of nitroalkanes to nitroalkenes. msu.edu Future work will likely focus on designing catalysts specifically tailored for the sterically demanding substrates required for Methyl 2,4-dimethyl-4-nitropentanoate synthesis. acs.org

Biocatalysis: Artificial enzymes, developed through computational design and directed evolution, offer a versatile platform for asymmetric synthesis. nih.gov For example, engineered aldolases have been shown to catalyze enantiocomplementary Michael-type reactions to produce γ-nitroketones with high precision. nih.gov This approach allows for the synthesis of both enantiomers of a target molecule by using different enzyme variants or reaction pathways. The application of such "carboligases" could provide a highly selective and environmentally friendly route to optically active precursors of Methyl 2,4-dimethyl-4-nitropentanoate.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and process control. europa.eu The synthesis of nitro compounds, which can involve highly exothermic reactions and hazardous intermediates, is particularly well-suited for this technology. europa.euamt.uk

By conducting reactions in small-volume, continuous-flow reactors, heat generated during the reaction can be dissipated rapidly, preventing dangerous temperature spikes and runaway reactions. europa.eu This enhanced safety profile allows for the use of reaction conditions, such as high temperatures and pressures, that would be unsafe in a batch reactor, often leading to dramatically faster reactions. europa.euvapourtec.com Continuous-flow systems have been successfully used for the metal-free reduction of nitro derivatives to amines and for various reactions involving nitroalkanes. beilstein-journals.orgresearchgate.netcardiff.ac.uk The integration of automated synthesis platforms with flow reactors can enable high-throughput screening of reaction conditions, rapid optimization, and on-demand production of Methyl 2,4-dimethyl-4-nitropentanoate. vapourtec.com

Exploration of Novel Reactivity Patterns

While the primary utility of Methyl 2,4-dimethyl-4-nitropentanoate lies in its role as a precursor, future research may uncover novel reactivity patterns of the γ-nitro ester moiety itself. The nitro group is a versatile functional handle that can be transformed into a wide array of other groups, including amines and carbonyls.

Research into electrophilically activated nitroalkanes has shown that they can participate in unusual C-C bond-forming reactions, C-H functionalizations, and ring closures. frontiersin.org By treating nitroalkanes with strong acids, highly reactive electrophilic intermediates can be generated, which then react with various nucleophiles. frontiersin.org Applying these principles to Methyl 2,4-dimethyl-4-nitropentanoate could lead to the development of new synthetic methodologies. Furthermore, its use as a building block in cascade reactions to form complex heterocyclic structures, a strategy proven effective with related nitroalkenes, presents another promising research direction. rsc.org

Advanced Computational Modeling for Reaction Design and Optimization

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting the outcome of reactions, and designing new catalysts and processes.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its activity or property. nih.gov Such models have been developed to predict various properties of nitro compounds, from their reduction potential by enzymes to their toxic effects. nih.govnih.gov By applying QSAR, researchers can prescreen potential substrates and catalysts for the synthesis of Methyl 2,4-dimethyl-4-nitropentanoate, prioritizing those with the highest predicted efficiency and selectivity.